molecular formula C21H21NO2 B14951860 Methyl 2-(4-tert-butylphenyl)quinoline-4-carboxylate

Methyl 2-(4-tert-butylphenyl)quinoline-4-carboxylate

Cat. No.: B14951860
M. Wt: 319.4 g/mol
InChI Key: IEYWVDGQPMASOM-UHFFFAOYSA-N
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Description

Methyl 2-(4-tert-butylphenyl)quinoline-4-carboxylate is a quinoline derivative known for its diverse applications in various fields, including medicinal chemistry, industrial chemistry, and materials science. Quinoline derivatives are recognized for their broad range of biological activities, making them valuable in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-tert-butylphenyl)quinoline-4-carboxylate typically involves the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalytic amount of silver salt of heteropoly acid, such as silver phosphotungstate (Ag3PW12O40). This reaction forms ethyl 2-methyl-4-phenyl-3-quinoline carboxylate, which can then be further modified to obtain the desired compound .

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve transition-metal catalyzed synthetic methodologies. These methods are favored for their efficiency and ability to produce complex heterocyclic compounds with high yields. Common catalysts used include palladium, copper, and silver salts .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-tert-butylphenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkyl halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction can produce quinoline-4-carboxylate esters .

Scientific Research Applications

Methyl 2-(4-tert-butylphenyl)quinoline-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-(4-tert-butylphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. For example, quinoline derivatives are known to inhibit bacterial growth by targeting bacterial DNA gyrase and topoisomerase IV .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-methyl-4-phenyl-3-quinoline carboxylate
  • 2-(4-tert-butylphenyl)-4-(2-methyl-1-piperidinyl)quinoline hydrobromide
  • 2-(4-tert-butylphenyl)-4-(4-methyl-1-piperidinyl)quinoline hydrobromide

Uniqueness

Methyl 2-(4-tert-butylphenyl)quinoline-4-carboxylate stands out due to its specific tert-butylphenyl substitution, which imparts unique steric and electronic properties. These properties enhance its stability and reactivity, making it a valuable compound in various chemical and biological applications .

Properties

Molecular Formula

C21H21NO2

Molecular Weight

319.4 g/mol

IUPAC Name

methyl 2-(4-tert-butylphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C21H21NO2/c1-21(2,3)15-11-9-14(10-12-15)19-13-17(20(23)24-4)16-7-5-6-8-18(16)22-19/h5-13H,1-4H3

InChI Key

IEYWVDGQPMASOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC

Origin of Product

United States

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